N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide is a heterocyclic organic compound belonging to the pyrimidine family. This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The unique structure includes an amino group at position 6, a methyl group at position 2, and an acetamide group at position 5, making it of significant interest in various fields of scientific research such as medicinal chemistry and material science.
N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide is classified as a pyrimidine derivative, specifically a substituted dihydropyrimidine. Its structural characteristics classify it as a potential pharmacophore for various biological activities.
The synthesis of N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide typically involves several key steps:
In industrial settings, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield.
The molecular formula of N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide is , with a molecular weight of 182.18 g/mol. The compound can be represented by the following structural data:
| Property | Data |
|---|---|
| IUPAC Name | N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide |
| CAS Number | 98011-06-4 |
| InChI Key | GHSARBDFSQBRRM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(C(=O)N1)NC(=O)C)N |
The InChI representation provides a detailed description of the compound's structure, allowing for its identification in chemical databases.
N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide can undergo several chemical reactions:
Common reagents used in these reactions include:
The major products from these reactions include various substituted pyrimidines and hydroxyl derivatives depending on the specific reagents and conditions used.
The compound exhibits the following physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 182.18 g/mol |
| Appearance | Typically appears as a solid powder |
Relevant chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified in available data |
| Solubility | Soluble in polar solvents |
These properties make it suitable for various applications in scientific research.
N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide has numerous applications in scientific research:
This compound's diverse applications highlight its significance in advancing both fundamental and applied sciences.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8